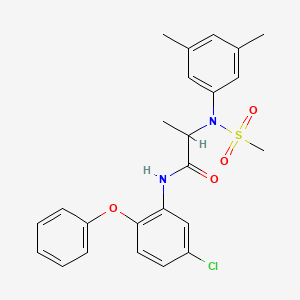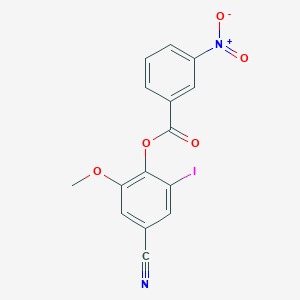![molecular formula C25H28N2O B4194635 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B4194635.png)
2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide
Vue d'ensemble
Description
2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide, also known as ABT-594, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of non-opioid analgesics and has been found to be effective in treating chronic pain conditions.
Mécanisme D'action
2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide acts as an agonist at the alpha4beta2 nicotinic acetylcholine receptor (nAChR). This receptor is found in the central and peripheral nervous systems and is involved in the transmission of pain signals. Activation of the alpha4beta2 nAChR by this compound leads to the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been found to reduce the rewarding effects of nicotine in animal models of addiction. In addition, this compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide is its high potency and selectivity for the alpha4beta2 nAChR. This makes it a useful tool for studying the role of this receptor in pain modulation and addiction. However, one of the limitations of this compound is its short half-life, which makes it difficult to use in long-term studies.
Orientations Futures
There are several future directions for research on 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide. One direction is to study the potential use of this compound in combination with other analgesics for the treatment of chronic pain conditions. Another direction is to study the potential use of this compound in treating other neurological disorders, such as depression and anxiety. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to better understand its potential therapeutic applications.
Applications De Recherche Scientifique
2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been extensively researched for its potential therapeutic applications. It has been found to be effective in treating chronic pain conditions, such as neuropathic pain, inflammatory pain, and cancer pain. This compound has also been studied for its potential use as a smoking cessation aid. In addition, this compound has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-18(2)16-20-4-8-23(9-5-20)19(3)25(28)27-24-10-6-21(7-11-24)17-22-12-14-26-15-13-22/h4-15,18-19H,16-17H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOSDYPJBDWGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-amino-N-(2-hydroxy-5-nitrophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4194574.png)
![7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide](/img/structure/B4194578.png)

![8-chloro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4194602.png)
![2-isopropyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B4194605.png)
![1-{[2-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethyl]amino}-2-propanol dihydrochloride](/img/structure/B4194615.png)
![2-{[4-ethyl-5-(1-ethyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4194618.png)
![methyl 3-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4194619.png)


![methyl 4-[3-(anilinocarbonyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl]benzoate](/img/structure/B4194636.png)
![1-benzyl-3-(3-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4194638.png)
![1-{[(4-bromobenzyl)thio]acetyl}azepane](/img/structure/B4194645.png)